molecular formula C16H32N4O B7429855 2-Ethyl-1-[4-(2-piperazin-1-ylethyl)piperazin-1-yl]butan-1-one

2-Ethyl-1-[4-(2-piperazin-1-ylethyl)piperazin-1-yl]butan-1-one

Cat. No. B7429855
M. Wt: 296.45 g/mol
InChI Key: WDEHXQNPXIMDIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-1-[4-(2-piperazin-1-ylethyl)piperazin-1-yl]butan-1-one, also known as N-ethylhexedrone, is a synthetic cathinone that has gained popularity in recent years due to its stimulant properties. It is a psychoactive substance that is structurally similar to other cathinones, such as methylone and mephedrone. The synthesis method of N-ethylhexedrone involves the reaction of 4-methylpropiophenone with ethylamine and piperazine in the presence of a reducing agent.

Mechanism of Action

2-Ethyl-1-[4-(2-piperazin-1-ylethyl)piperazin-1-yl]butan-1-onerone acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, similar to other cathinones. It has a high affinity for the dopamine transporter, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is responsible for the stimulant effects of 2-Ethyl-1-[4-(2-piperazin-1-ylethyl)piperazin-1-yl]butan-1-onerone.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Ethyl-1-[4-(2-piperazin-1-ylethyl)piperazin-1-yl]butan-1-onerone are similar to other cathinones. It has been shown to increase heart rate, blood pressure, and body temperature. It also has the potential to cause vasoconstriction and cardiac arrhythmias. Long-term use of 2-Ethyl-1-[4-(2-piperazin-1-ylethyl)piperazin-1-yl]butan-1-onerone has been associated with cognitive impairment and psychiatric disorders.

Advantages and Limitations for Lab Experiments

2-Ethyl-1-[4-(2-piperazin-1-ylethyl)piperazin-1-yl]butan-1-onerone has several advantages as a research tool. It is relatively easy to synthesize and is readily available for purchase. It has also been shown to have a high affinity for the dopamine transporter, making it a useful tool for studying the dopamine system. However, there are also limitations to its use. 2-Ethyl-1-[4-(2-piperazin-1-ylethyl)piperazin-1-yl]butan-1-onerone has a high potential for abuse and dependence, which can make it difficult to use in certain research settings. It also has the potential to cause adverse effects, which can limit its use in animal studies.

Future Directions

There are several future directions for research on 2-Ethyl-1-[4-(2-piperazin-1-ylethyl)piperazin-1-yl]butan-1-onerone. One area of interest is its potential therapeutic applications. As a dopamine reuptake inhibitor, 2-Ethyl-1-[4-(2-piperazin-1-ylethyl)piperazin-1-yl]butan-1-onerone may have potential in the treatment of certain neurological disorders, such as Parkinson's disease. Another area of interest is its structural similarity to other cathinones. Further research is needed to determine the potential risks and benefits of 2-Ethyl-1-[4-(2-piperazin-1-ylethyl)piperazin-1-yl]butan-1-onerone compared to other cathinones. Additionally, research is needed to better understand the long-term effects of 2-Ethyl-1-[4-(2-piperazin-1-ylethyl)piperazin-1-yl]butan-1-onerone use on cognitive function and mental health.

Synthesis Methods

The synthesis of 2-Ethyl-1-[4-(2-piperazin-1-ylethyl)piperazin-1-yl]butan-1-onerone involves the reaction of 4-methylpropiophenone with ethylamine and piperazine in the presence of a reducing agent. The reducing agent used in the synthesis process can vary, but commonly used reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is typically carried out under reflux conditions, and the resulting product is purified through recrystallization.

Scientific Research Applications

2-Ethyl-1-[4-(2-piperazin-1-ylethyl)piperazin-1-yl]butan-1-onerone has been the subject of several scientific studies, with researchers investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. One study found that 2-Ethyl-1-[4-(2-piperazin-1-ylethyl)piperazin-1-yl]butan-1-onerone acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, similar to other cathinones. Another study demonstrated that 2-Ethyl-1-[4-(2-piperazin-1-ylethyl)piperazin-1-yl]butan-1-onerone has a high affinity for the dopamine transporter, suggesting that it may have potential therapeutic applications in the treatment of certain neurological disorders.

properties

IUPAC Name

2-ethyl-1-[4-(2-piperazin-1-ylethyl)piperazin-1-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N4O/c1-3-15(4-2)16(21)20-13-11-19(12-14-20)10-9-18-7-5-17-6-8-18/h15,17H,3-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEHXQNPXIMDIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCN(CC1)CCN2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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